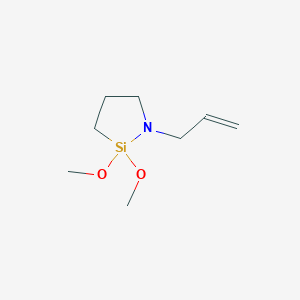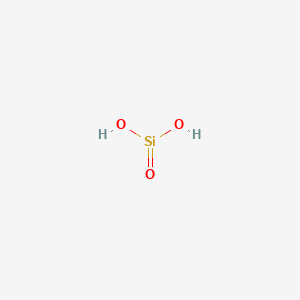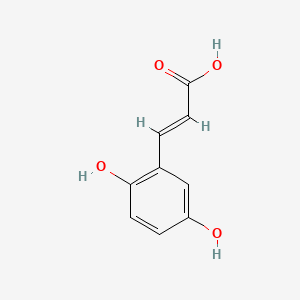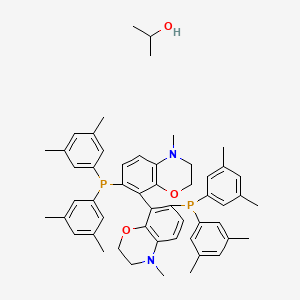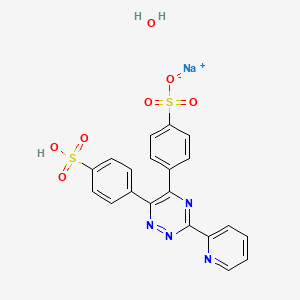
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4"-disulfonicacidmonosodiumsalthydrate
概要
説明
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine, also known as PDT, is a chemical compound with the empirical formula C20H14N4 . It is used as a chromogenic-extraction reagent during the spectrophotometric determination of iron in acids and acidic solutions . It can also be employed as a precolumn derivatizing reagent in the HPLC method with UV absorbance detection for the Fe(II) determination .
Molecular Structure Analysis
The molecular structure of 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine consists of a triazine ring (a six-membered ring with three nitrogen atoms) attached to two phenyl groups and a pyridyl group . The molecular weight of the compound is 310.3520 .Chemical Reactions Analysis
PDT reacts with Cu(II) perchlorate in ethanol to yield [Cu(PDT)2(ClO4)2] . This reaction is an example of the use of PDT as a ligand in coordination chemistry.Physical and Chemical Properties Analysis
The melting point of PDT is between 191-193 °C . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with specific hazards including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .科学的研究の応用
Synthesis and Characterization
The compound has been utilized in the synthesis and characterization of various complexes. For example, it has been used to synthesize Zn(II) complexes with a pyridyl triazine core, indicating its utility in creating water-soluble complexes for biological applications (Abeydeera et al., 2018). Similarly, coordination studies with Cu2+ cation have been performed, resulting in various complexes that have been structurally and spectroscopically characterized, showcasing the compound's versatility in forming complexes with different metals (Machura et al., 2008).
Biological Imaging Applications
It has been utilized in synthesizing rhenium(I) complexes for potential biological imaging applications. These complexes display fluorescence in the visible range, and their binding with cells indicates potential for use in biological imaging (Ranasinghe et al., 2016).
Antimicrobial Activity
The compound has also been explored for its antimicrobial activity. Novel copper-triazine derivatives synthesized using this compound have shown promise as potential antibacterial and antifungal drug leads, indicating its potential in medicinal chemistry (Katugampala et al., 2018).
Metal Detection and Analytical Applications
It has been used in the development of detection reagents for metals such as iron and gold. The compound reacts with ferrous ion to form a complex, which can be used to determine if an individual has handled a steel object, highlighting its application in forensic science (Thornton & Stoney, 1977).
Chemical Behavior and Synthesis of Heterocycles
The compound is involved in the synthesis and study of the chemical behavior of various heterocycles. This includes research on 1,2,4-triazines, which have significance in medicinal, pharmacological, and biological fields (Abdel-Rahman et al., 2015).
作用機序
Ferrozine Mono-Sodium Salt Hydrate: A Comprehensive Overview of Its Mechanism of Action
Ferrozine mono-sodium salt hydrate, also known as 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4"-disulfonic acid mono sodium salt hydrate, is a compound with a wide range of applications in biochemical research . This article provides a comprehensive overview of its mechanism of action.
Target of Action
The primary target of Ferrozine mono-sodium salt hydrate is ferrous iron (Fe2+) . It acts as a chelating agent, forming a complex with ferrous iron that can be quantified by colorimetric detection .
Mode of Action
Ferrozine mono-sodium salt hydrate interacts with its target by forming a complex with ferrous iron . This interaction results in a color change that can be detected spectrophotometrically at 562 nm . This property makes it a valuable tool for the accurate determination of submicrogram levels of serum iron .
Biochemical Pathways
It plays a crucial role in the detection and quantification of iron, which is a key element in numerous biochemical processes, including oxygen transport, dna synthesis, and electron transport .
Result of Action
The primary result of Ferrozine mono-sodium salt hydrate’s action is the formation of a colored complex with ferrous iron, which can be quantified spectrophotometrically . This allows for the accurate measurement of iron concentration in various mediums, aiding in the diagnosis and monitoring of conditions related to iron metabolism .
Action Environment
The action of Ferrozine mono-sodium salt hydrate can be influenced by environmental factors such as pH and the presence of other ions . For instance, it is used for the accurate determination of submicrogram levels of serum iron at a pH of 3.5-4.5 . Furthermore, it is soluble in water and DMSO, and stable for at least 2 years when stored at room temperature .
Safety and Hazards
PDT is classified as a hazardous substance, with potential health hazards including skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
生化学分析
Biochemical Properties
Ferrozine mono-sodium salt hydrate is a chelating agent for ferrous iron . It forms a complex with ferrous iron that can be quantified by colorimetric detection at 562nm as a measure of iron concentration . This interaction with iron makes it a valuable tool in biochemical reactions involving iron.
Molecular Mechanism
The molecular mechanism of action of Ferrozine mono-sodium salt hydrate involves the formation of a complex with ferrous iron . This complex can be quantified by colorimetric detection, providing a measure of iron concentration
Temporal Effects in Laboratory Settings
Ferrozine mono-sodium salt hydrate is stable for at least 2 years after receipt when stored at room temperature . Its effects over time in laboratory settings would largely depend on the stability of the iron-Ferrozine complex and the specific experimental conditions.
Metabolic Pathways
Ferrozine mono-sodium salt hydrate is involved in metabolic pathways related to iron. It forms a complex with ferrous iron, which can influence iron metabolism
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4\"-disulfonicacidmonosodiumsalthydrate involves the reaction of 2-pyridinecarboxaldehyde with diphenylamine to form 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine. This compound is then reacted with sulfuric acid and sodium nitrite to form the disulfonic acid derivative, which is subsequently converted to the monosodium salt hydrate form." "Starting Materials": [ "2-pyridinecarboxaldehyde", "diphenylamine", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 2-pyridinecarboxaldehyde with diphenylamine in the presence of a suitable solvent and catalyst to form 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine.", "Step 2: Dissolve 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine in concentrated sulfuric acid and cool the mixture to 0-5°C.", "Step 3: Add a solution of sodium nitrite in water dropwise to the cooled mixture while stirring vigorously.", "Step 4: Stir the resulting mixture for a suitable period of time to allow the formation of the disulfonic acid derivative.", "Step 5: Neutralize the mixture with sodium hydroxide and filter the resulting solid.", "Step 6: Wash the solid with water and dry to obtain the monosodium salt hydrate form of 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4\"-disulfonicacidmonosodiumsalthydrate." ] } | |
CAS番号 |
63451-29-6 |
分子式 |
C20H15N4NaO7S2 |
分子量 |
510.5 g/mol |
IUPAC名 |
sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 |
InChIキー |
MBOKSYFCYXIJRZ-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+] |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)O.O.[Na+] |
物理的記述 |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] |
関連するCAS |
28048-33-1 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


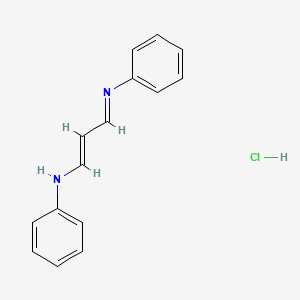




![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)
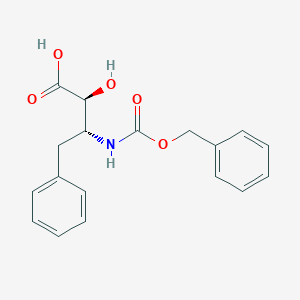
![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)
